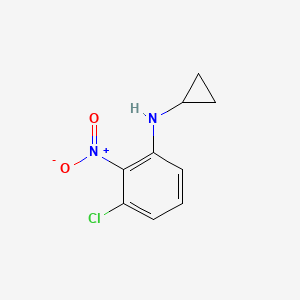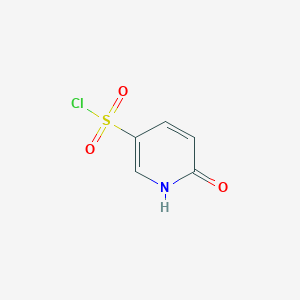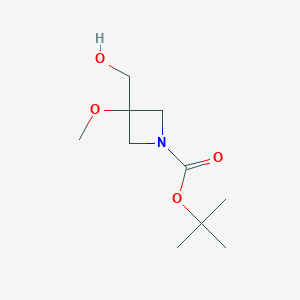![molecular formula C11H14ClN3 B1459467 ([1-(4-甲基苯基)-1H-吡唑-4-基]甲基)胺盐酸盐 CAS No. 1986331-26-3](/img/structure/B1459467.png)
([1-(4-甲基苯基)-1H-吡唑-4-基]甲基)胺盐酸盐
描述
([1-(4-Methylphenyl)-1h-pyrazol-4-yl]methyl)amine hydrochloride: is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
科学研究应用
([1-(4-Methylphenyl)-1h-pyrazol-4-yl]methyl)amine hydrochloride: has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
作用机制
Target of Action
([1-(4-Methylphenyl)-1h-pyrazol-4-yl]methyl)amine hydrochloride, a pyrazole derivative, has been found to exhibit potent antileishmanial and antimalarial activities . The primary targets of this compound are the parasites Leishmania aethiopica and Plasmodium berghei . These parasites are responsible for causing leishmaniasis and malaria, respectively .
Mode of Action
It has been suggested that the compound interacts with its targets, leading to their inhibition . This interaction results in the disruption of the parasites’ normal functioning, thereby exerting its antileishmanial and antimalarial effects .
Biochemical Pathways
It is known that the compound interferes with the life cycle of the parasites, disrupting their ability to infect and multiply within the host
Result of Action
The result of the action of ([1-(4-Methylphenyl)-1h-pyrazol-4-yl]methyl)amine hydrochloride is the inhibition of the parasites Leishmania aethiopica and Plasmodium berghei . This leads to a reduction in the severity of the diseases caused by these parasites, namely leishmaniasis and malaria .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ([1-(4-Methylphenyl)-1h-pyrazol-4-yl]methyl)amine hydrochloride typically involves the reaction of 4-methylphenylhydrazine with an appropriate aldehyde or ketone to form the pyrazole ring. The resulting pyrazole derivative is then subjected to further reactions to introduce the amine group. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
([1-(4-Methylphenyl)-1h-pyrazol-4-yl]methyl)amine hydrochloride: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
相似化合物的比较
([1-(4-Methylphenyl)-1h-pyrazol-4-yl]methyl)amine hydrochloride: can be compared with other pyrazole derivatives, such as:
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 1,4-Dihydropyridine
These compounds share similar structural features but differ in their specific functional groups and applications. The uniqueness of ([1-(4-Methylphenyl)-1h-pyrazol-4-yl]methyl)amine hydrochloride lies in its specific substitution pattern and the resulting chemical and biological properties.
属性
IUPAC Name |
[1-(4-methylphenyl)pyrazol-4-yl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3.ClH/c1-9-2-4-11(5-3-9)14-8-10(6-12)7-13-14;/h2-5,7-8H,6,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJWDRACNWQGBFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(C=N2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![N-methyl-N-[(piperidin-3-yl)methyl]methanesulfonamide hydrochloride](/img/structure/B1459406.png)

